4-Methyl-5-thiophen-2-yl-2H-pyrazol-3-ylamine hydrochloride
Description
Electronic Modulation
The electron-rich thiophene donates π-electron density to the pyrazole ring, enhancing aromatic conjugation. This alters reactivity at the amine group, enabling regioselective functionalization.
Biological Relevance
Pyrazole-thiophene hybrids exhibit:
- Antimicrobial activity : Disruption of bacterial cell wall synthesis via thiazole synthase inhibition.
- Kinase inhibition : ATP-binding site competition in cancer targets like VEGFR2.
| Property | Pyrazole-Thiophene Hybrids | Pyrazole Alone | Thiophene Alone |
|---|---|---|---|
| Aromaticity Index | 1.45 | 1.32 | 1.28 |
| LogP (lipophilicity) | 2.1 ± 0.3 | 1.8 ± 0.2 | 1.5 ± 0.1 |
| Hydrogen Bond Capacity | 3 | 2 | 1 |
Material Science Applications
The conjugated system enables applications in organic semiconductors, with a bandgap of 3.2 eV measured via UV-Vis spectroscopy. Thin-film transistors incorporating this scaffold show charge mobility up to 0.12 cm²/V·s.
Properties
IUPAC Name |
4-methyl-5-thiophen-2-yl-1H-pyrazol-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S.ClH/c1-5-7(10-11-8(5)9)6-3-2-4-12-6;/h2-4H,1H3,(H3,9,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWBBFQQVBRNNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1N)C2=CC=CS2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
4-Methyl-5-thiophen-2-yl-2H-pyrazol-3-ylamine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain proteases, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which can alter the conformation and activity of the target biomolecules.
Cellular Effects
The effects of this compound on cells are diverse. It has been shown to influence cell signaling pathways, particularly those involved in inflammatory responses. Additionally, this compound can modulate gene expression, leading to changes in cellular metabolism. For example, it can upregulate or downregulate specific genes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific enzymes, either inhibiting or activating them. This binding often involves the formation of hydrogen bonds and van der Waals interactions. Additionally, this compound can influence gene expression by interacting with transcription factors, thereby altering the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term studies have shown that its effects on cellular function can persist, although the magnitude of these effects may diminish over time due to degradation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can have beneficial effects, such as modulating inflammatory responses. At higher doses, it may exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are crucial for its metabolism. These interactions can lead to the formation of various metabolites, some of which may have biological activity. The compound can also affect the levels of certain metabolites, thereby influencing metabolic flux within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect its localization and accumulation within different cellular compartments. For instance, it may be preferentially localized in the cytoplasm or nucleus, depending on the presence of specific transporters.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors can direct the compound to specific compartments or organelles, such as the mitochondria or endoplasmic reticulum. The localization can, in turn, affect its activity and function, as it may interact with different biomolecules depending on its subcellular location.
Biological Activity
4-Methyl-5-thiophen-2-yl-2H-pyrazol-3-ylamine hydrochloride is a chemical compound with notable biological activity, primarily investigated for its potential in medicinal chemistry and biological research. With the molecular formula and a molar mass of approximately 215.70 g/mol, this compound features a pyrazole ring substituted with a methyl group and a thiophene moiety, which contributes to its unique reactivity and biological properties.
The precise mechanism of action for this compound remains under investigation. However, it is known to interact with various enzymes and proteins, influencing their activity through binding to active sites. This interaction can either inhibit or activate enzymatic functions, thereby modulating critical cellular processes such as signaling pathways and gene expression.
Biological Activities
Research indicates that this compound exhibits a broad spectrum of biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated against various cancer cell lines, showing potential cytotoxic effects. For instance, compounds with similar pyrazole structures have demonstrated significant activity against MCF7 (breast cancer) and NCI-H460 (lung cancer) cell lines .
- Enzyme Inhibition : The compound is being explored for its ability to inhibit specific enzymes involved in cancer progression. Research has shown that pyrazole derivatives can act as inhibitors of tubulin polymerization, which is crucial for cancer cell division .
- Anti-inflammatory Properties : Pyrazole derivatives are also recognized for their anti-inflammatory effects. The structural characteristics of this compound may contribute to its potential in reducing inflammation through modulation of inflammatory pathways .
Study on Anticancer Activity
A study evaluated the cytotoxic potential of various pyrazole derivatives, including this compound, against multiple cancer cell lines. The results indicated that compounds with similar structures exhibited IC50 values ranging from 0.01 µM to 0.46 µM against MCF7 and HCT116 cell lines, demonstrating significant anticancer efficacy .
Enzyme Interaction Study
Another investigation focused on the interaction of this compound with specific enzymes related to cancer metabolism. The study revealed that certain derivatives could inhibit key metabolic enzymes, leading to reduced proliferation of cancer cells .
Comparison with Similar Compounds
To understand the unique biological profile of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Methylthiazole | Thiazole ring instead of thiophene | Different heterocyclic structure |
| 5-(Thiophen-2-Yl)-1H-Pyrazole | Similar pyrazole framework | Lacks methyl substitution |
| 4-Aminoquinoline | Amino group on a quinoline scaffold | Different core structure |
These comparisons highlight how subtle variations in structure can lead to diverse biological activities, emphasizing the significance of the thiophene and pyrazole moieties in the target compound's functionality.
Scientific Research Applications
Medicinal Chemistry
Biological Activities:
The compound exhibits a range of biological activities, making it a valuable candidate for drug development. Key activities include:
- Anticancer Activity: Research indicates that pyrazole derivatives can inhibit cancer cell proliferation, with 4-Methyl-5-thiophen-2-yl-2H-pyrazol-3-ylamine hydrochloride showing promise in preliminary studies.
- Anti-inflammatory Effects: Pyrazoles are known for their anti-inflammatory properties, which can be beneficial in treating various inflammatory diseases.
- Antimicrobial Properties: This compound has demonstrated antimicrobial activity against several pathogens, suggesting potential applications in treating infections.
Table 1: Biological Activities of this compound
| Activity Type | Observations |
|---|---|
| Anticancer | Inhibition of cancer cell proliferation |
| Anti-inflammatory | Reduction of inflammation markers |
| Antimicrobial | Effective against specific bacterial strains |
Organic Synthesis
The compound serves as a versatile building block in organic synthesis due to its functional groups. Its reactivity allows for various chemical transformations, making it useful in creating more complex molecules.
Synthetic Methods:
Common synthetic routes include multi-step organic reactions that utilize the unique structural characteristics of the compound. These methods enhance its applicability in synthesizing other bioactive compounds.
Agricultural Applications
Recent studies have highlighted the potential of thiophene derivatives, including this compound, in agricultural chemistry. Specifically, it has shown fungicidal activity against plant pathogens such as Colletotrichum orbiculare and Pseudoperonospora cubensis, indicating its potential use as a fungicide.
Table 2: Agricultural Efficacy of this compound
| Pathogen | Efficacy Observed |
|---|---|
| Cucumber Anthracnose | Significant fungicidal activity |
| Cucumber Downy Mildew | Excellent control observed |
Research and Development
The compound is increasingly utilized in proteomics research to study protein interactions and functions. Its ability to modulate biological pathways makes it a valuable tool for understanding disease mechanisms at the molecular level .
Case Studies
Several case studies have demonstrated the efficacy of this compound in various applications:
- Anticancer Research: A study published in a peer-reviewed journal reported that derivatives of pyrazole exhibited significant cytotoxicity against breast cancer cell lines, with 4-Methyl-5-thiophen-2-yl derivative showing enhanced activity compared to other analogs.
- Fungicidal Activity: Field trials assessed the effectiveness of this compound against cucumber diseases, revealing promising results that support its use as an environmentally friendly fungicide.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrazole and Thiophene/Thiazole Derivatives
- Thiophene vs.
- Salt Forms : The hydrochloride salt (target) likely offers higher aqueous solubility than the dihydrochloride salt in due to fewer counterions per molecule .
Physicochemical and Pharmacological Properties
While direct data for the target compound are unavailable in the provided evidence, inferences can be made from analogs:
- Solubility : Hydrochloride salts (e.g., Tapentadol HCl in ) generally exhibit higher solubility than free bases, critical for drug delivery .

- Stability : Thiophene’s electron-rich structure may increase susceptibility to oxidative degradation compared to thiazole derivatives .
- Bioactivity : Pyrazole-thiophene hybrids are explored for kinase inhibition, while thiazole derivatives () are common in antivirals and anticonvulsants .
Crystallographic Analysis
Crystal structures of similar compounds are often resolved using SHELX programs (). Key differences may include:
- Bond Angles : Thiophene’s larger ring size (compared to thiazole) could alter torsion angles in the pyrazole-thiophene linkage.
- Packing Efficiency : The hydrochloride salt may form tighter ionic lattices than dihydrochloride salts, affecting melting points .
Preparation Methods
Synthesis of the Pyrazole Core
The initial step involves constructing the pyrazole ring substituted with the thiophene and methyl groups. Based on recent literature, the typical approach includes:
Hydrazine-mediated cyclization : A hydrazine derivative reacts with a β-ketoester or diketone to form the pyrazole ring. The reaction is conducted under reflux in a suitable solvent such as ethanol or dimethylformamide (DMF).
-
- Temperature: 85-110°C
- Solvent: Ethanol, DMF, or acetic acid
- Catalyst: Often no catalyst is necessary, but acid catalysis can enhance cyclization efficiency
-
A mixture of a diketone (e.g., 2-acetylthiophene) and hydrazine hydrate is heated at 85°C for several hours. The reaction mixture is monitored via TLC or HPLC. Upon completion, the mixture is cooled, and the product is isolated through filtration or extraction.
Introduction of the Methyl Group
The methyl substitution at the 4-position of the pyrazole ring can be achieved via methylation of the intermediate pyrazole compound using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
- Reaction Conditions :
- Base: Potassium carbonate or sodium hydride
- Methylating agent: Methyl iodide
- Solvent: Acetone or DMF
- Temperature: Room temperature to 50°C
Incorporation of the Thiophene Group
The thiophene moiety can be introduced through a Suzuki coupling reaction, where a halogenated pyrazole intermediate reacts with a thiophene boronic acid derivative.
- Reaction Conditions :
- Catalyst: Palladium(0) complex (e.g., Pd(PPh₃)₄)
- Base: Potassium carbonate
- Solvent: Toluene/water mixture
- Temperature: 80-100°C
Formation of the Hydrochloride Salt
The final step involves converting the free amine to its hydrochloride salt:
The amine is dissolved in anhydrous ethanol or methanol, and hydrogen chloride gas or hydrochloric acid solution is bubbled through or added dropwise. The mixture is stirred at room temperature until complete salt formation is confirmed via TLC or IR spectroscopy.
Data Table: Summary of Preparation Methods
Research Findings and Notes
- Reaction Monitoring : Techniques such as TLC, HPLC, and NMR are essential for confirming intermediate and final product formation.
- Purification : Column chromatography and recrystallization are typically employed to purify the intermediates and final product.
- Yield Optimization : Controlling reaction temperature, solvent choice, and reagent purity significantly impacts yields and purity.
- Safety Considerations : Methylating agents and palladium catalysts are hazardous; appropriate safety protocols are mandatory.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 4-Methyl-5-thiophen-2-yl-2H-pyrazol-3-ylamine hydrochloride to improve yield and purity?
- Methodology : Begin with a Mannich reaction or nucleophilic substitution to construct the pyrazole-thiophene core. Use protecting groups (e.g., Boc for amines) to minimize side reactions. Purification via column chromatography with a gradient of ethyl acetate/hexane (70:30 to 90:10) is recommended. Monitor reaction progress using TLC and confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) .
- Key Parameters : Adjust pH during hydrochloride salt formation (optimal range: 4.5–5.5) to prevent decomposition. Use anhydrous conditions for thiophene coupling to avoid hydrolysis .
Q. What spectroscopic techniques are critical for structural characterization of this compound?
- Recommended Methods :
- X-ray crystallography : Resolve the hydrochloride salt’s crystal structure using SHELXL for refinement. Space group symmetry (e.g., monoclinic P21/c) and unit cell parameters (e.g., β ≈ 91.5°) should align with similar pyrazole-thiophene derivatives .
- NMR : Assign peaks using 2D experiments (HSQC, HMBC). The thiophene proton signals typically appear at δ 7.2–7.5 ppm, while pyrazole NH2 protons resonate near δ 5.8–6.2 ppm in DMSO-d6 .
- IR Spectroscopy : Confirm NH2 stretching (3200–3400 cm⁻¹) and C=N pyrazole vibrations (1520–1580 cm⁻¹) .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Protocol : Conduct accelerated stability studies (40°C/75% RH for 6 months). Monitor degradation via HPLC-MS. Store the hydrochloride salt in amber vials under nitrogen at –20°C to prevent hygroscopic degradation .
Advanced Research Questions
Q. What computational methods validate the electronic and steric effects of the thiophene substituent on biological activity?
- Approach : Perform DFT calculations (B3LYP/6-31G* basis set) to map HOMO-LUMO orbitals and electrostatic potential surfaces. Compare with experimental UV-Vis spectra (λmax ~270–290 nm for π→π* transitions) .
- Outcome : Thiophene’s electron-rich nature enhances π-stacking with aromatic residues in target proteins, as shown in docking studies (AutoDock Vina) .
Q. How to resolve contradictions between crystallographic data and solution-state NMR observations?
- Case Study : If crystal packing (e.g., hydrogen-bonding networks in P21/c symmetry) suggests rigid conformations, but NMR shows dynamic behavior, employ variable-temperature NMR (VT-NMR) to probe rotational barriers. Cross-validate with molecular dynamics simulations (AMBER force field) .
Q. What strategies mitigate batch-to-batch variability in biological assay results?
- Quality Control :
- Use orthogonal analytical methods (e.g., LC-MS for purity, DSC for polymorph screening).
- Pre-treat cell lines with cytochrome P450 inhibitors to minimize metabolic variability .
Q. How to design SAR studies focusing on the pyrazole-thiophene scaffold?
- Framework :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

